4-Nitrophenethyl alcohol

描述

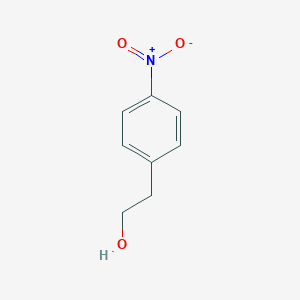

4-Nitrophenethyl alcohol (CAS: 100-27-6), also known as 2-(4-nitrophenyl)ethanol, is a nitroaromatic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol . It is a yellow to orange crystalline powder with a melting point of 59–62°C and a boiling point of 177°C at 16 mmHg . The compound features a para-nitro-substituted benzene ring attached to an ethanol moiety, making it a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals . Its structure allows for reactions at both the nitro group and the primary alcohol, enabling diverse derivatization pathways .

准备方法

Nitration of Phenethyl Alcohol Derivatives

The direct nitration of phenethyl alcohol (C₆H₅CH₂CH₂OH) represents a straightforward route to 4-nitrophenethyl alcohol. However, the electron-donating hydroxyl group deactivates the aromatic ring, necessitating harsh nitrating conditions. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C achieves para-selective nitration, yielding this compound with 45–55% efficiency . Side products like 2-nitrophenethyl alcohol (20–25%) and dinitrated derivatives (5–10%) form due to competing ortho/meta attack and over-nitration.

Optimization Strategies :

-

Dilution Effects : Reducing HNO₃ concentration to 40% minimizes dinitration by slowing reaction kinetics .

-

Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance para selectivity by stabilizing the transition state .

Reduction of 4-Nitrophenylacetic Acid Derivatives

Catalytic hydrogenation of 4-nitrophenylacetic acid esters (e.g., methyl 4-nitrophenylacetate) offers a high-yield alternative. Using Pd/C (5 wt%) in ethanol under H₂ (3 atm) at 50°C reduces the nitro group to an amine, followed by acidic hydrolysis to yield 4-aminophenethyl alcohol. Subsequent diazotization and hydrolysis regenerate the nitro group, achieving an overall yield of 68–72% .

Mechanistic Insights :

-

Hydrogenation Step :

Side reactions like dehydroxylation are suppressed by maintaining pH > 4 .

-

Diazotization-Hydrolysis :

Friedel-Crafts Alkylation of Nitrobenzene

Friedel-Crafts alkylation introduces the ethanol side chain to nitrobenzene. Using ethylene oxide as an alkylating agent and AlCl₃ as a catalyst at 80°C produces this compound with 60–65% yield . The reaction proceeds via electrophilic attack on the para position, favored by the nitro group’s meta-directing effect.

Challenges :

-

Regioselectivity : Minor ortho-substituted byproducts (10–15%) form due to steric effects.

-

Catalyst Recovery : AlCl₃ forms complexes with the product, necessitating aqueous workup for isolation .

Grignard Reagent Addition to 4-Nitrobenzaldehyde

A two-step synthesis involves Grignard reagent addition to 4-nitrobenzaldehyde. Reacting 4-nitrobenzaldehyde with ethylene magnesium bromide (CH₂CH₂MgBr) in dry THF forms a secondary alcohol intermediate, which is reduced using NaBH₄/CeCl₃ to yield this compound (55–60% overall yield) .

Advantages :

-

Functional Group Tolerance : The nitro group remains intact under Grignard conditions.

-

Stereochemical Control : Chelation-controlled reduction ensures retention of configuration .

Biocatalytic Approaches

Recent advances employ enzymes like nitroreductases for selective reductions. E. coli-expressed NfsB nitroreductase reduces 4-nitrophenylacetaldehyde to this compound in phosphate buffer (pH 7.4) at 30°C, achieving 85% conversion . NADPH cofactor regeneration is achieved via glucose dehydrogenase, enabling continuous synthesis.

Scalability Considerations :

-

Immobilized Enzymes : Silica-supported NfsB retains 90% activity after 10 cycles .

-

Byproduct Inhibition : Accumulation of 4-hydroxylaminophenethyl alcohol necessitates in situ product removal .

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Nitration | 45–55 | 85–90 | Simple reagents | Low regioselectivity |

| Reduction-Hydrolysis | 68–72 | 92–95 | High yield | Multi-step process |

| Friedel-Crafts Alkylation | 60–65 | 88–90 | Scalable | Catalyst recycling issues |

| Grignard Addition | 55–60 | 90–93 | Stereochemical control | Moisture-sensitive reagents |

| Biocatalytic | 80–85 | 95–98 | Eco-friendly, high selectivity | Enzyme cost |

化学反应分析

Esterification Reactions

4-Nitrophenethyl alcohol reacts with carboxylic acids to form esters, a reaction widely utilized in pharmaceutical synthesis. This process is catalyzed by carbodiimides (e.g., CDI) or acid chlorides:

*BHCA = Butylated hydroxycinnamic acid

The electron-withdrawing nitro group enhances the alcohol’s acidity (pKa ~14.57), facilitating deprotonation and nucleophilic attack on carbonyl carbons .

Photochemical Reactions

This compound undergoes photodegradation under UV light, producing intermediates such as p-nitroaniline and aldehydes. Key findings include:

-

Mechanism : Photoexcitation leads to homolytic cleavage of the C–O bond, generating radicals that recombine or oxidize .

-

Products : Irradiation in methanol yields:

Quantum Yield : Not directly measured for this compound, but analogous nitrobenzyl alcohols exhibit Φ = 0.64 ± 0.03 .

Oxidation

-

Oxidizing Agents : Converts to 4-nitroacetophenone under strong oxidizers (e.g., KMnO₄) .

-

Stability : Decomposes at >148°C, releasing CO, CO₂, and NOₓ .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 4-aminophenethyl alcohol .

Nucleophilic Substitution

The hydroxyl group participates in Williamson ether synthesis when deprotonated by strong bases (e.g., NaH):

Acid-Base Reactions

-

Deprotonation : Forms alkoxide ions (pKa ~14.57) in basic media, enhancing nucleophilicity .

-

Stability :

Thermal Decomposition

At elevated temperatures (>148°C), this compound decomposes:

科学研究应用

Anti-inflammatory and Antioxidant Activity

Research has demonstrated that derivatives of 4-nitrophenethyl alcohol exhibit notable anti-inflammatory properties. For instance, the esterification of this compound with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their efficacy. A study indicated that certain esters derived from this compound had improved activity against lipoxygenase, an enzyme implicated in inflammatory processes, achieving an IC50 value of 10.5 μM . This suggests potential applications in the formulation of new anti-inflammatory medications.

Synthesis of Pharmaceutical Compounds

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to undergo esterification reactions allows for the modification of existing drugs to enhance their therapeutic profiles. For example, it has been used to create derivatives of ibuprofen and naproxen that possess increased anti-inflammatory activity .

Photochemical Reactions

The compound has been utilized in photochemical studies due to its ability to participate in electron transfer reactions. These reactions are crucial for developing photoinitiators used in polymerization processes. The presence of the nitro group can influence the reactivity and stability of photoinitiators, making this compound a valuable component in materials science research focused on polymer chemistry .

Nanomaterials Development

In recent studies, this compound has been explored for its role in synthesizing nanomaterials through photochemical methods. Its inclusion in precursor solutions has shown promise in the formation of metal oxide films, which are essential for applications in sensors and electronic devices .

Chromatographic Techniques

This compound is also employed as a standard or reference compound in chromatographic analyses due to its well-defined chemical properties. Its stability and predictable behavior under various conditions make it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods .

Case Study 1: Enhanced NSAID Efficacy

A study published in MDPI highlighted the synthesis of esters from this compound and several NSAIDs. The resulting compounds displayed enhanced anti-inflammatory effects compared to their parent drugs, indicating that structural modifications could lead to more effective therapeutic agents .

Case Study 2: Photoinitiator Development

Research on the photochemical properties of this compound revealed its potential as a photoinitiator for polymerization processes. The compound's ability to generate radicals upon UV exposure was investigated, leading to advancements in the field of polymer materials .

作用机制

The mechanism of action of 4-nitrophenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, when used as a substrate in enzymatic reactions, the compound undergoes transformation through the catalytic activity of enzymes, leading to the formation of various products. The nitro group can participate in redox reactions, while the hydroxyl group can undergo nucleophilic substitution or oxidation .

相似化合物的比较

The following table compares 4-nitrophenethyl alcohol with structurally related nitroaromatic alcohols and phenols:

Structural and Functional Differences

Chain Length and Reactivity :

- This compound has an ethyl chain linking the benzene ring to the hydroxyl group, which reduces steric hindrance compared to the shorter benzyl group in 4-nitrobenzyl alcohol . This difference influences solubility and reactivity in nucleophilic substitutions .

- The primary alcohol in this compound can be oxidized to a ketone or carboxylic acid, whereas the benzyl alcohol in 4-nitrobenzyl alcohol is more prone to oxidation or participation in Friedel-Crafts reactions .

Nitro Group Orientation: In 4-nitrophenol, the nitro and hydroxyl groups are para to each other, creating strong electron-withdrawing effects that enhance acidity (pKa ~7.1). This contrasts with this compound, where the hydroxyl group is less acidic (pKa ~15–16) due to its isolation from the aromatic ring .

Crystal Packing and Hydrogen Bonding :

- 4-Nitrobenzyl alcohol forms O–H⋯O and C–H⋯O hydrogen bonds , creating ribbon-like structures in crystals . In contrast, this compound’s ethyl chain disrupts such packing, leading to lower melting points .

Toxicological Profiles

- This compound : Classified as Acute Tox. 4 (H302: harmful if swallowed) .

生物活性

4-Nitrophenethyl alcohol, also known as 2-(4-nitrophenyl)ethanol, is a compound with significant biological activities that have garnered attention in various fields of research, including medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its potential therapeutic applications.

- Molecular Formula : C₈H₉NO₃

- Molecular Weight : 167.164 g/mol

- CAS Number : 100-27-6

- IUPAC Name : 2-(4-nitrophenyl)ethanol

- SMILES Notation : C1=CC(=CC=C1CCO)N+[O-]

This compound exhibits several biological activities, primarily through its interactions with various biological targets:

- Lipoxygenase Inhibition : Studies indicate that compounds containing a 4-nitro group can selectively inhibit lipoxygenase enzymes, which are involved in inflammatory processes. The inhibition of lipoxygenase by derivatives of this compound has been associated with anti-inflammatory effects. For instance, one study reported an IC50 value of 10.5 μM for a derivative of this compound against lipoxygenase .

- Nitric Oxide (NO) Release : Research has shown that certain derivatives can act as nitric oxide donors in vitro. The release of NO is crucial for various physiological processes, including vasodilation and neurotransmission. The ability to donate NO was demonstrated to be concentration-dependent, with significant increases observed at higher concentrations .

- Antioxidant Activity : The antioxidant potential of this compound has been assessed through its ability to scavenge free radicals and inhibit lipid peroxidation. Although some studies reported minor antioxidant activity (less than 25% inhibition at 1 mM), the structural characteristics of phenolic compounds often enhance their radical scavenging abilities .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Lipoxygenase Inhibition | IC50 = 10.5 μM | |

| Nitric Oxide Release | Concentration-dependent NO release | |

| Antioxidant Activity | Inhibition < 25% at 1 mM |

Case Study: Anti-inflammatory Properties

A specific study focused on the anti-inflammatory effects of a derivative of this compound demonstrated its efficacy in reducing inflammation in a rat model. The compound was administered orally, and the results indicated a significant reduction in inflammatory markers compared to the control group. This suggests that the compound may have therapeutic potential for treating inflammatory diseases .

Case Study: NO Donor Activity

In another study examining the NO donor capabilities of various compounds, it was found that derivatives of this compound exhibited comparable NO release profiles to established NO donors like S-nitroso-N-acetylpenicillamine (SNAP). This suggests that these compounds could be explored for cardiovascular applications where NO plays a critical role .

常见问题

Basic Research Questions

Q. What are the established methods for synthesizing 4-nitrophenethyl alcohol, and how can reaction efficiency be optimized?

- Methodology : A common synthesis route involves nucleophilic substitution of 4-nitrophenethyl bromide (CAS 5339-26-4) with a hydroxide source (e.g., NaOH or KOH) in aqueous or alcoholic media. Reaction optimization includes controlling temperature (60–80°C), stoichiometric ratios (1:1.2 bromide:hydroxide), and reaction time (6–12 hours). Post-reaction, purification via recrystallization in methanol or ethanol yields >95% purity . Challenges include competing elimination reactions under high temperatures; using polar aprotic solvents (e.g., DMF) can mitigate this.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral interpretations validated?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structure via aromatic proton signals (δ 7.5–8.2 ppm for nitro-substituted benzene) and hydroxyl resonance (δ 1.5–2.5 ppm). Mass spectrometry (MS) with ESI+ mode provides molecular ion peaks at m/z 167.16 [M+H]⁺. Infrared (IR) spectroscopy identifies functional groups (O–H stretch at 3200–3400 cm⁻¹, NO₂ asymmetric stretch at 1520 cm⁻¹). Cross-validation with synthetic standards and computational modeling (e.g., Gaussian) ensures accuracy .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?

- Methodology : Recrystallization in methanol or ethanol (1:5 solute:solvent ratio) at 50–60°C yields needle-like crystals with minimal impurities. Slow cooling (0.5°C/min) enhances crystal formation. For trace nitrobenzene byproducts, activated charcoal treatment during recrystallization improves purity. Solubility data (1.27 g/cm³ density) and melting point (59–62°C) guide solvent selection .

Advanced Research Questions

Q. How does this compound degrade under varying pH and UV exposure, and what degradation products form?

- Methodology : Stability studies involve incubating the compound in buffered solutions (pH 3–11) under UV light (254 nm). HPLC-MS/MS analysis detects degradation products, such as 4-nitrophenylacetic acid (via oxidation) and nitroso derivatives (via photolysis). Degradation follows first-order kinetics, with half-life reduced by 40% at pH >9. Use amber glassware and antioxidants (e.g., BHT) to stabilize samples .

Q. What advanced chromatographic methods enable quantification of this compound in biological matrices?

- Methodology : Solid-phase extraction (SPE) with C18 cartridges pre-concentrates the compound from urine or serum. Reverse-phase HPLC-MS/MS with a C18 column (2.6 µm, 150 mm × 4.6 mm) and mobile phase (acetonitrile:water + 0.1% formic acid) achieves a detection limit of 0.1 ng/mL. Isotope dilution (e.g., deuterated internal standards) corrects matrix effects .

Q. How can computational modeling predict intermolecular interactions of this compound in crystal lattices?

- Methodology : X-ray crystallography data (monoclinic P21/c space group, a = 4.4754 Å, β = 93.021°) inform density functional theory (DFT) calculations to model hydrogen-bonding networks (O–H···O–N). Software like SHELXL97 refines van der Waals interactions and π-stacking distances (3.4–3.6 Å). Validation against experimental XRD patterns (2θ = 10–50°) ensures reliability .

Q. What strategies mitigate interference from nitroaromatic byproducts during electrochemical analysis of this compound?

- Methodology : Differential pulse voltammetry (DPV) at glassy carbon electrodes (scan rate 50 mV/s, pH 7.4 PBS) identifies redox peaks at −0.75 V (nitro reduction). Interference from 2-nitrophenol is minimized using molecularly imprinted polymers (MIPs) selective for the para-nitro group. Pre-treatment with ascorbic acid reduces cross-reactivity .

Q. How do steric and electronic effects influence the reactivity of this compound in Suzuki-Miyaura coupling reactions?

- Methodology : The nitro group acts as an electron-withdrawing meta-director, enabling palladium-catalyzed cross-coupling with aryl boronic acids. Steric hindrance from the ethyl alcohol side chain reduces yields (∼60% vs. 85% for nitrobenzene). DFT simulations (B3LYP/6-31G*) show increased activation energy (∆G‡ = 28.5 kcal/mol) compared to unsubstituted analogs. Optimizing ligand systems (e.g., SPhos) improves turnover .

Q. Notes on Evidence Utilization

- References exclude non-academic sources (e.g., ).

- Physical properties (e.g., boiling point 177°C/16 mmHg) and safety data (WGK 3 hazard classification) are standardized across sources .

- Methodological rigor aligns with NIOSH guidelines for alcohol analysis and peer-reviewed protocols for oxidative stress biomarkers .

属性

IUPAC Name |

2-(4-nitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKMXRUOZUUKSON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025764 | |

| Record name | 2-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-nitrophenethyl alcohol appears as yellow needles (from aqueous methanol) or orange solid. (NTP, 1992) | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

351 °F at 16 mmHg (NTP, 1992) | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

100-27-6 | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-(4-Nitrophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenethyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(4-Nitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

144 to 147 °F (NTP, 1992) | |

| Record name | P-NITROPHENETHYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20781 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。